1-(4-chlorobenzyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a thiol group (-SH) at the 2-position of the imidazole ring, and a 4-chlorobenzyl substituent at the 1-position. Imidazole derivatives, including 1-(4-chlorobenzyl)-1H-imidazole-2-thiol, are known for their diverse biological activities, making them significant in medicinal chemistry.
1-(4-chlorobenzyl)-1H-imidazole-2-thiol is classified as:
The synthesis of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol typically involves several key steps:
The entire synthetic procedure requires careful control of reaction conditions, including temperature and time, to ensure the desired product is obtained with high purity. Techniques such as thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction.
The molecular structure of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol features an imidazole ring fused with a thiol group and a chlorobenzyl substituent. The structural formula can be represented as follows:
1-(4-chlorobenzyl)-1H-imidazole-2-thiol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations, particularly those involving the thiol group.
The mechanism of action of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol is primarily linked to its biological activities, which include antimicrobial and antifungal properties. The thiol group plays a crucial role in interacting with biological targets by forming covalent bonds with proteins or enzymes, leading to inhibition of their activity.
The interaction typically involves:
1-(4-chlorobenzyl)-1H-imidazole-2-thiol has significant applications in:
Systematic nomenclature defines this compound as 1-[(4-chlorophenyl)methyl]-1H-imidazole-2-thiol, reflecting the benzyl linkage and halogen substitution. The CAS registry number 95333-72-5 provides a unique identifier critical for chemical tracking and literature retrieval . Structurally, it belongs to the N-benzylimidazole-2-thione subclass, where the thiol tautomer (imidazole-2-thiol) predominates over the thione form in physiological conditions, influencing hydrogen-bonding capabilities and nucleophilic reactivity [5] .
Table 1: Molecular Characteristics of 1-(4-Chlorobenzyl)-1H-imidazole-2-thiol
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉ClN₂S | Moldb |
| Molecular Weight | 224.71 g/mol | Moldb |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1H-imidazole-2-thiol | Vulcanchem |
| Tautomeric Preference | Thiol form (C2-SH) | VWR [5] |
| Canonical SMILES | ClC1=CC=C(C=C1)CN2C=CN=C2S | BLD Pharm [4] |
Structurally analogous derivatives exhibit significant variations in bioactivity based on substitution patterns:
The therapeutic exploration of imidazole-thiols originated with the discovery of dacarbazine (imidazole carboxamide) for metastatic melanoma in the 1970s, establishing the imidazole nucleus as a viable anticancer scaffold [8]. Subsequent innovations addressed limitations of early agents:
Table 2: Evolution of Key Imidazole-Based Pharmacophores
| Era | Compound Class | Innovation | Limitations Addressed |
|---|---|---|---|
| 1970s | Imidazole carboxamides | DNA alkylation (Dacarbazine) | Tumor selectivity |
| 1990s | Bis-imidazoles (Zoledronic acid) | Bone metastasis targeting | Bioavailability |
| 2000s | 2-Aryl-4-benzoyl-imidazoles | Tubulin polymerization inhibition | Multidrug resistance evasion [3] |
| 2010-Present | Imidazole-2-thiols | Enhanced solubility and target versatility | Metabolic instability |
The benzyl-thiol modification in 1-(4-chlorobenzyl)-1H-imidazole-2-thiol emerged as a strategic response to the poor aqueous solubility of thiazole-based tubulin inhibitors (e.g., SMART compounds). Studies demonstrated that imidazole-thiols exhibit 48.9 μg/mL solubility – a 50-fold increase over SMART-1 (0.909 μg/mL) – while retaining nanomolar cytotoxicity against melanoma and prostate cancer lines [3]. This evolution underscores a paradigm shift toward heterocycles with balanced hydrophilicity-lipophilicity parameters.
1-(4-Chlorobenzyl)-1H-imidazole-2-thiol occupies a critical niche in oncology and antimicrobial research due to three key attributes:
As a structural analog of 2-aryl-4-benzoyl-imidazoles (ABIs), this compound disrupts microtubule assembly by binding at the colchicine site of β-tubulin, inducing G2/M cell cycle arrest. Unlike taxanes, it maintains potency against P-glycoprotein-overexpressing multidrug-resistant (MDR) cell lines with IC₅₀ values consistently below 1 μM in melanoma (A375, WM-164) and prostate models (LNCaP, PC-3) [3]. The thiol group enhances interactions with tubulin cysteine residues, while the chlorobenzyl moiety promotes hydrophobic pocket binding [3] [8].
The core scaffold enables regioselective modifications that systematically alter bioactivity:
Table 3: Impact of Substituents on Antiproliferative Activity
| Position | Substituent | Biological Effect | IC₅₀ Range |
|---|---|---|---|
| N1 | 4-Fluorobenzyl | Enhanced solubility | 0.58–2.1 μM [3] |
| C2 | Methylthioether | Reduced oxidation vulnerability | Not reported [7] |
| C5 | 3-Nitrophenyl | Increased DNA intercalation | Sub-micromolar [6] |
The imidazole-thiol scaffold addresses two critical limitations of prior chemotherapeutics:
Current research explores hybrid systems like imidazole-thiol-linked benzotriazoles that induce BAX/Bcl-2-mediated apoptosis, demonstrating the scaffold’s adaptability to emerging therapeutic paradigms [8]. These advances position 1-(4-chlorobenzyl)-1H-imidazole-2-thiol as a versatile template for next-generation heterocyclic agents targeting oncological and infectious diseases.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7